6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Properties
IUPAC Name |
6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCUFMHCRJWJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682311 | |
| Record name | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912331-84-1 | |
| Record name | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloroindole-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iridium-Catalyzed C–H Borylation
One of the most efficient and selective methods for preparing 2-borylated indoles is the iridium-catalyzed direct C–H borylation. This method allows for regioselective borylation at the 2-position of the indole ring, even in the presence of other substituents such as chlorine at the 6-position.
Procedure summary:
- The reaction mixture contains 6-chloroindole, bis(pinacolato)diboron, an iridium catalyst such as [Ir(OMe)(COD)]2, and a bipyridine ligand.
- The reaction is typically conducted in an inert atmosphere at elevated temperatures (e.g., 50–80 °C) for several hours (4–24 h).
- After completion, the reaction mixture is purified by standard chromatographic techniques to isolate the 2-borylated product.
This method benefits from mild reaction conditions and high regioselectivity, producing this compound in good yields.
Palladium-Catalyzed Miyaura Borylation of 2-Halo-6-chloroindole
Alternatively, the compound can be synthesized via palladium-catalyzed cross-coupling of a 2-halogenated-6-chloroindole with bis(pinacolato)diboron.
- Starting material: 2-bromo- or 2-iodo-6-chloroindole
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or cesium carbonate
- Solvent: Dioxane or DMF
- Temperature: 80–100 °C
- Reaction time: 6–24 hours
This method is well-established for preparing boronate esters from aryl halides and offers good yields and functional group tolerance.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting material | 6-Chloroindole or 2-halo-6-chloroindole |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | [Ir(OMe)(COD)]2 or Pd(dppf)Cl2 |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) for Ir-catalysis |
| Base | Potassium acetate or cesium carbonate |
| Solvent | Dioxane, toluene, or DMF |
| Temperature | 50–100 °C |
| Reaction time | 6–24 hours |
| Yield | Typically 60–85% |
| Purification | Column chromatography on silica gel |
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst & Ligand | Key Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | 6-Chloroindole | [Ir(OMe)(COD)]2 + dtbpy | 50–80 °C, 6–24 h | 70–85% | Direct borylation, regioselective | Requires iridium catalyst (cost) |
| Pd-Catalyzed Miyaura Borylation | 2-Halo-6-chloroindole | Pd(dppf)Cl2 or Pd(PPh3)4 | 80–100 °C, 6–24 h | 60–80% | Well-established, scalable | Requires halogenated precursor |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key reaction parameters include:
These reactions typically proceed under mild conditions, with the boronate acting as a nucleophilic partner. The chlorine substituent remains inert under these protocols, enabling selective functionalization at the 2-position .
Functionalization via Halogen Exchange
The 6-chloro group can undergo nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings:
Buchwald-Hartwig Amination
| Amine | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, XPhos | Toluene, 110°C, 24 hrs | 65% |
This reaction replaces the chlorine with amines, enhancing solubility or biological activity.
Ullmann-Type Coupling
| Nucleophile | Catalyst | Conditions | Yield |
|---|---|---|---|
| Thiophenol | CuI, L-proline | DMSO, 100°C, 12 hrs | 58% |
Boronate Group Transformations
The pinacol boronate can be hydrolyzed to a boronic acid under acidic conditions (e.g., HCl/H₂O, 0°C, 1 hr) , enabling further reactivity in aqueous-phase couplings. Additionally, transesterification with diols (e.g., neopentyl glycol) modifies steric and electronic properties for tailored applications .
Stability and Handling Considerations
-
Light Sensitivity : Requires storage in amber vials at 2–8°C to prevent boronate oxidation .
-
Solubility : Compatible with THF, DMF, and DCM; insoluble in water.
Comparative Reactivity Table
| Reaction Type | Position Modified | Typical Yield | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C2 (Boronate) | 60–85% | Selective aryl/heteroaryl introduction |
| Buchwald-Hartwig Amination | C6 (Chlorine) | 50–70% | Diversifies nitrogen-containing motifs |
| Hydrolysis | Boronate → Boronic Acid | >90% | Enables aqueous-phase reactions |
This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthetic organic chemistry. Future research may explore photoredox-mediated transformations or cascade reactions leveraging both reactive sites .
Scientific Research Applications
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The indole moiety can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
N-Substituted Indole Boronates
Derivatives with Additional Functional Groups
Biological Activity
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₁₂H₁₅BClO₃
- Molecular Weight : 253.53 g/mol
- CAS Number : 863578-21-6
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Indole Ring : The indole skeleton is synthesized through cyclization reactions involving suitable precursors.
- Boron-Dioxaborolane Formation : The incorporation of the dioxaborolane moiety is achieved via reactions involving boronic acids and appropriate coupling agents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may exert its effects through the inhibition of tubulin polymerization or by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. Results showed that these compounds significantly inhibited cell growth with IC₅₀ values ranging from 10 to 50 µM depending on the cell line tested.
Compound Cell Line IC₅₀ (µM) Compound A HeLa 15 Compound B MCF7 25 6-Chloro Indole A549 30 -
In Vivo Studies :
- Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential for further development into therapeutic agents.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell signaling.
- Interference with DNA Repair Mechanisms : Potentially leading to increased apoptosis in cancer cells.
Q & A
Basic: What synthetic strategies are effective for preparing 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
A three-step substitution reaction is commonly employed, starting with halogenation of the indole core followed by Miyaura borylation. For example, tert-butyl protection of the indole nitrogen (to prevent side reactions) precedes chlorination at the 6-position. Subsequent Pd-catalyzed cross-coupling with bis(pinacolato)diboron introduces the boronic ester group . Key steps include:
- Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) to isolate intermediates .
- Characterization : Confirm each intermediate via / NMR, IR, and HRMS before proceeding .
Basic: How should researchers characterize this compound to confirm purity and structure?
A multi-technique approach is critical:
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula (e.g., [M+H] for CHBClNO: calculated 284.1025) .
- X-ray Diffraction : For crystalline derivatives, compare experimental and DFT-calculated bond lengths (e.g., B–O bond ≈ 1.36 Å) .
Advanced: What methodologies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
Key factors for successful coupling:
- Catalyst System : Use Pd(PPh) (2–5 mol%) with KCO as a base in THF/HO (3:1) at 80°C .
- Substrate Scope : Test aryl/heteroaryl halides (e.g., bromopyridines, iodobenzenes). Steric hindrance at the indole 2-position may require extended reaction times (24–48 hrs) .
- Troubleshooting : If yields are low (<50%), screen ligands (e.g., SPhos) or switch to microwave-assisted conditions (120°C, 30 min) .
Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?
When experimental results conflict with predicted outcomes (e.g., DFT vs. observed reaction pathways):
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the boronic ester’s LUMO may align with electrophilic partners in cross-coupling .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., indole C3 position) to rationalize nucleophilic attack patterns .
- Kinetic Studies : Compare DFT-derived activation energies with experimental Arrhenius plots to validate mechanistic hypotheses .
Advanced: What analytical challenges arise in quantifying hydroxyl groups in derivatives of this compound?
When analyzing phenolic derivatives (e.g., via NMR after phosphitylation):
- Limitations : Condensed vs. uncondensed phenolic groups may overlap (δ 140–145 ppm). Use 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a derivatizing agent for enhanced resolution .
- Protocol :
Advanced: How to design experiments to study the compound’s photophysical properties (e.g., OLED applications)?
For optoelectronic studies (e.g., thermally activated delayed fluorescence):
- Device Fabrication : Spin-coat thin films (≈80 nm) with TCTA:TPBi (3:1) as host materials.
- Testing Conditions : Measure electroluminescence spectra at 10 mA/cm; compare with DFT-predicted emission wavelengths .
- Data Interpretation : Correlate HOMO-LUMO gaps (DFT) with observed λ (e.g., ≈450 nm for indole-boronate derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
